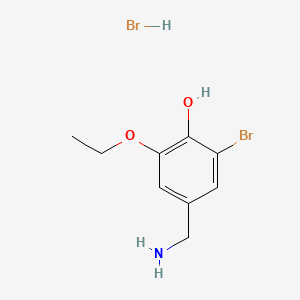
4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide is a chemical compound with a complex structure that includes an aminomethyl group, a bromine atom, and an ethoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the phenol derivative. The ethoxy group is usually introduced via an etherification reaction. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield a variety of substituted phenol derivatives.
科学研究应用
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The aminomethyl group could facilitate binding to biological targets, while the bromine and ethoxy groups might influence the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
4-(aminomethyl)-2-chloro-6-ethoxyphenol: Similar structure but with a chlorine atom instead of bromine.
4-(aminomethyl)-2-bromo-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(aminomethyl)-2-bromo-6-ethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom can enhance reactivity in substitution reactions, while the ethoxy group can influence solubility and stability.
This detailed article provides a comprehensive overview of 4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H13Br2NO2 |
|---|---|
分子量 |
327.01 g/mol |
IUPAC 名称 |
4-(aminomethyl)-2-bromo-6-ethoxyphenol;hydrobromide |
InChI |
InChI=1S/C9H12BrNO2.BrH/c1-2-13-8-4-6(5-11)3-7(10)9(8)12;/h3-4,12H,2,5,11H2,1H3;1H |
InChI 键 |
CMUPNOAQJPPKMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CN)Br)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
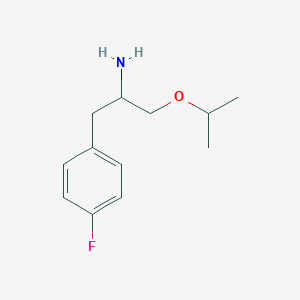
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
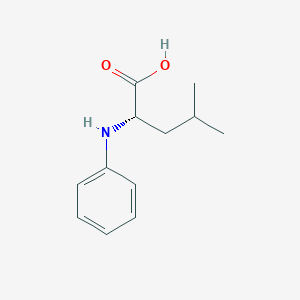
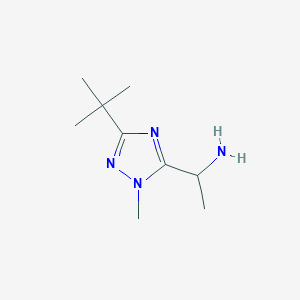
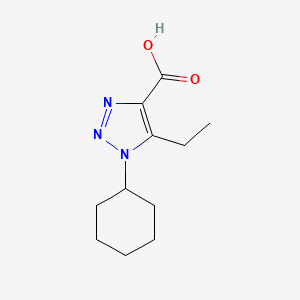
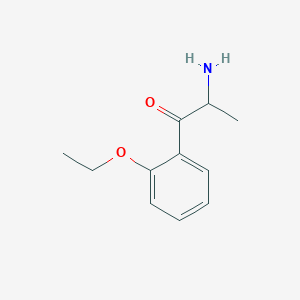
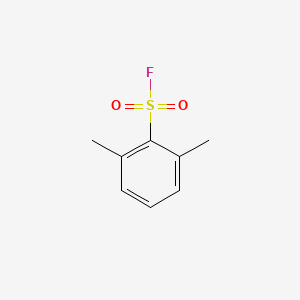
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)


